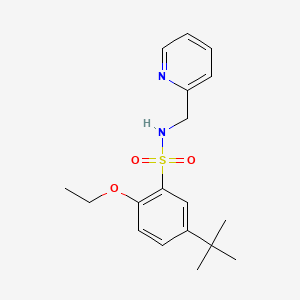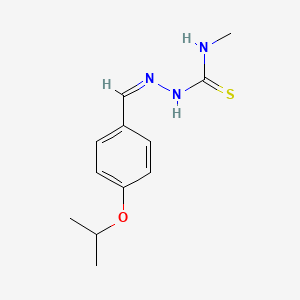
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 2-pyridinylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide
- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide
Uniqueness
5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The ethoxy group increases its solubility in organic solvents, while the pyridinylmethyl group allows for specific interactions with biological targets .
Propriétés
Formule moléculaire |
C18H24N2O3S |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
5-tert-butyl-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-16-10-9-14(18(2,3)4)12-17(16)24(21,22)20-13-15-8-6-7-11-19-15/h6-12,20H,5,13H2,1-4H3 |
Clé InChI |
AGRZRJYLSOJWJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-fluorophenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370293.png)
![N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide](/img/structure/B13370297.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370308.png)
![N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B13370321.png)
![N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B13370327.png)
![3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370330.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13370335.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B13370351.png)
![2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one](/img/structure/B13370360.png)
![3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370363.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370364.png)

![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13370391.png)
